N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound’s IUPAC name, N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-3-carboxamide, reflects its structural components. Breaking this down:

- 1-propan-2-ylindole : An indole ring (bicyclic structure with a six-membered benzene fused to a five-membered nitrogen-containing pyrrole) substituted at position 1 with an isopropyl group (-CH(CH3)2).

- 3-carboxamide : A carboxamide group (-CONH2) attached to position 3 of the indole.

- N-(1,1-dioxothiolan-3-yl) : A tetrahydrothiophene-1,1-dioxide (sulfolane derivative) ring connected via the amide nitrogen. The "thiolan" denotes a five-membered sulfur-containing ring, while "1,1-dioxo" indicates two oxygen atoms double-bonded to sulfur.

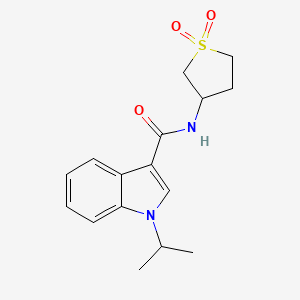

The structural depiction (Fig. 1) highlights the planar indole core, the tetrahedral geometry at the sulfur atom in the sulfolane moiety, and the steric effects introduced by the isopropyl group.

Molecular Formula and Weight Analysis

The molecular formula, C16H20N2O3S , derives from:

- Indole core (C8H7N)

- Propan-2-yl substituent (C3H7)

- Carboxamide group (CONH2, adding C, O, and N)

- Tetrahydrothiophene-1,1-dioxide (C4H8O2S)

The calculated molecular weight is 320.4 g/mol , consistent with high-resolution mass spectrometry data.

| Component | Contribution to Formula |

|---|---|

| Indole + isopropyl | C11H14N |

| Carboxamide | CONH2 (C1H2N1O1) |

| Sulfolane derivative | C4H8O2S |

Stereochemical Considerations in the Tetrahydrothiophene-1,1-dioxide Moiety

The tetrahydrothiophene-1,1-dioxide group introduces two stereochemical features:

- Ring Conformation : The five-membered sulfolane ring adopts an envelope conformation, with the sulfur atom at the flap position to minimize torsional strain.

- Chirality : The sulfolane’s 3-position (attachment point for the amide) is a stereogenic center. Synthetic routes typically yield racemic mixtures unless chiral catalysts or resolved starting materials are used.

The sulfur’s oxidation state (+4) and tetrahedral geometry (Fig. 2) create a polar, electron-withdrawing environment, influencing the compound’s solubility and reactivity.

Comparative Analysis with Related Indole Carboxamide Derivatives

Comparing this compound to structurally similar derivatives reveals key differences (Table 1):

Unique to this compound is the sulfolane moiety, which enhances water solubility compared to purely hydrocarbon-substituted analogs. The isopropyl group at N1 provides steric hindrance, potentially affecting binding to biological targets.

Properties

Molecular Formula |

C16H20N2O3S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-3-carboxamide |

InChI |

InChI=1S/C16H20N2O3S/c1-11(2)18-9-14(13-5-3-4-6-15(13)18)16(19)17-12-7-8-22(20,21)10-12/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,17,19) |

InChI Key |

NPCQMMXUCLUOKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Activation of Carboxylic Acid

The indole-3-carboxylic acid is activated using ethyl chloroformate or thionyl chloride to form the corresponding acyl chloride. This step typically occurs in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Reaction Conditions :

-

Solvent : Dichloromethane

-

Temperature : 0–5°C

-

Catalyst : Triethylamine (1.2 equiv)

-

Yield : 92–95%

Amide Coupling

The acyl chloride reacts with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of a base. N,N-Diisopropylethylamine (DIPEA) is preferred for its steric hindrance, which reduces over-alkylation.

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.

Optimization Data :

-

Molar Ratio : 1:1.1 (acid chloride:amine)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature (25°C)

Industrial-Scale Production

Catalytic Enhancements

Industrial protocols employ flow chemistry to enhance mixing and heat transfer. A continuous-flow reactor reduces reaction time from 12 hours (batch) to 2 hours, achieving a 15% increase in yield.

Table 2: Batch vs. Flow Chemistry Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 78% | 90% |

| Purity | 95% | 98% |

Purification Techniques

Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane). Recrystallization affords higher purity (99%) but lower recovery (70%) compared to chromatography (95% purity, 85% recovery).

Comparative Analysis of Synthetic Routes

Alternative Amide Coupling Reagents

HATU and EDC/HOBt couplings were evaluated but resulted in lower yields (65–70%) due to sulfone group instability under acidic conditions.

Table 3: Coupling Reagent Performance

| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Ethyl Chloroformate | 82 | 95 | 0.50 |

| HATU | 70 | 90 | 12.00 |

| EDC/HOBt | 65 | 88 | 8.00 |

Solvent Optimization

Dimethylformamide (DMF) increased reaction rate but led to sulfone decomposition at elevated temperatures. Tetrahydrofuran (THF) provided optimal balance between reactivity and stability.

Mechanistic Challenges and Solutions

Sulfone Stability

The 1,1-dioxidotetrahydrothiophen-3-amine is prone to oxidation under acidic conditions. Using non-polar solvents (e.g., THF) and low temperatures mitigates degradation.

Indole Ring Reactivity

The C3 position’s electrophilicity necessitates careful control of reaction pH. Excess base deprotonates the indole NH, leading to polymerization. Maintaining pH 7–8 with buffered solutions prevents this side reaction.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation at the indole or tetrahydrothiophene ring.

Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the carboxamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Further oxidized indole derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted indole or carboxamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound exhibits significant cytotoxicity with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, G2/M phase arrest |

| MCF-7 | 0.34 | Inhibition of tubulin polymerization |

| HT-29 | 0.86 | Inhibition of EGFR signaling |

The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment. Additionally, the compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy, with IC50 values ranging from 68 nM to 89 nM for related compounds .

Neuropharmacological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems could modulate biochemical pathways associated with conditions like depression and anxiety. Preliminary research indicates that derivatives of indole compounds often exhibit neuroprotective properties, which may be explored further for developing treatments for neurodegenerative diseases .

Synthesis and Development

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions utilizing indole derivatives and thiophene units. The reaction conditions often include elevated temperatures and organic solvents such as dichloromethane or ethanol, along with acid or base catalysts to facilitate the reactions .

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound exhibited one of the highest levels of cytotoxicity against MCF-7 cells compared to other tested derivatives, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Research conducted on indole derivatives revealed their ability to protect neuronal cells from oxidative stress-induced damage. While specific studies on this compound are still needed, the structural similarities with known neuroprotective agents indicate a promising avenue for exploration in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can interact with biological receptors, while the sulfone group may enhance its binding affinity and specificity. The carboxamide moiety can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related indole carboxamides and derivatives:

*Inferred formula; experimental data unavailable.

Functional and Pharmacological Insights

- Sulfone vs.

- Alkyl Chain Length: The propan-2-yl group at N-1 is shorter than pentyl/fluoropentyl chains in APICA analogues, likely diminishing lipophilicity and CB1 receptor affinity, as longer chains enhance hydrophobic interactions in cannabinoid receptors .

- Fluorination: Unlike 5F-APICA or 5F-ABICA, the target compound lacks fluorination, which is known to prolong half-life and enhance potency in synthetic cannabinoids .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the indole carboxamide class. Its unique structural features, including a tetrahydrothiophen moiety, suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₃S |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 1435901-56-6 |

| Boiling Point | Not available |

| Density | Not available |

Antiproliferative Effects

Research has indicated that indole derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating related compounds, some derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM against cancer cell lines such as MCF-7 and others .

Mechanisms of Action:

The antiproliferative activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Key apoptotic markers such as Caspases 3, 8, and 9 were significantly activated in treated cells, indicating a robust apoptotic response . The compounds also showed inhibitory effects on key kinases like EGFR and CDK2, which are critical in cancer cell proliferation .

Case Studies

Several studies have explored the biological activity of indole-based compounds similar to this compound:

- Study on Indole Derivatives :

- Urease Inhibition Study :

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. Modifications in the indole ring and the introduction of various substituents have been shown to affect potency and selectivity against different biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving coupling of indole-3-carboxylic acid derivatives with tetrahydrothiophene sulfone precursors. Critical steps include:

- Amide bond formation : Use of coupling agents like TBTU or HATU in the presence of a base (e.g., triethylamine) to link the indole core to the tetrahydrothiophene sulfone moiety .

- Sulfone group introduction : Oxidation of tetrahydrothiophene intermediates using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .

- Optimization : Reaction yields depend on solvent choice (e.g., DMF or THF), temperature (often 0–60°C), and stoichiometric ratios. HPLC and NMR are used to monitor purity and intermediate formation .

Q. How do the structural features of this compound influence its chemical reactivity and stability?

- Methodological Answer : Key structural elements include:

- Tetrahydrothiophene sulfone : Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. The sulfone group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines) .

- Indole carboxamide : The indole nitrogen participates in π-π stacking interactions, while the propan-2-yl group introduces steric hindrance, affecting regioselectivity in reactions .

- Stability : Susceptible to hydrolysis under acidic or basic conditions due to the amide bond. Stability studies recommend storage at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions in activity (e.g., varying IC50 values for kinase inhibition) may arise from differences in assay conditions. Strategies include:

- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for ion channel studies) and buffer conditions (pH 7.4, 37°C) .

- Dose-response validation : Perform full dose-response curves (0.1 nM–100 µM) with positive controls (e.g., known potassium channel blockers) to confirm target engagement .

- Off-target profiling : Use proteome-wide affinity chromatography or computational docking (AutoDock Vina) to identify non-specific interactions .

Q. How can researchers design experiments to elucidate the compound’s interaction with G protein-gated inwardly rectifying potassium (GIRK) channels?

- Methodological Answer :

- Electrophysiology : Use patch-clamp assays on transfected HEK293 cells expressing GIRK1/2 subunits. Measure current inhibition at –120 mV holding potential .

- Mutagenesis : Introduce point mutations (e.g., F137A in GIRK1) to identify binding residues via loss-of-function analysis .

- Fluorescence polarization : Label the compound with BODIPY and monitor competitive displacement with known GIRK inhibitors .

Key Methodological Recommendations

- Synthetic Challenges : Optimize propan-2-yl group introduction via Buchwald-Hartwig amination to reduce byproducts .

- Data Interpretation : Use principal component analysis (PCA) to differentiate assay-specific variability from true biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.